5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₂H₁₄Cl₂O₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 5-Chloro-2-(oxan-2-ylmethoxy)aniline: This involves the diazotization of the aniline derivative followed by the reaction with sulfur dioxide and hydrochloric acid to form the sulfonyl chloride.
Direct Chlorosulfonation: This method involves the direct reaction of the benzene derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled environments to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Common reagents include iron powder and hydrochloric acid (HCl).
Substitution: Common reagents include various nucleophiles and Lewis acids.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Aniline derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its sulfonyl chloride group, which can react with various nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride
3-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonic acid
Uniqueness: 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.
Biological Activity
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula: C₁₂H₁₄Cl₂O₄S
CAS Number: 1284357-82-9
IUPAC Name: 5-chloro-2-(oxan-2-ylmethoxy)benzenesulfonyl chloride
SMILES Notation: C1CCOC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
This compound features a sulfonyl chloride group, which is known for its reactivity with nucleophiles, forming sulfonamide derivatives that are crucial in various biological processes.
Biological Activity
The biological activity of this compound has been primarily evaluated through its role as a reagent in organic synthesis and its potential as an enzyme inhibitor. The following sections detail its specific activities:
Antimicrobial Activity
Research indicates that compounds related to sulfonyl chlorides exhibit significant antimicrobial properties. For instance, studies on related sulfonamide compounds have demonstrated effective antibacterial activity against various pathogens:
Compound | Target Strains | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4d | E. coli | 6.72 mg/mL |
4h | S. aureus | 6.63 mg/mL |
4a | B. subtilis | 6.67 mg/mL |
These findings suggest that the sulfonyl chloride group may enhance the antibacterial efficacy of the compounds it forms .
Enzyme Inhibition
The sulfonyl chloride group can also serve as a potent inhibitor for various enzymes. Its mechanism involves the formation of covalent bonds with active site residues of target enzymes, effectively blocking their activity. Notable findings include:
- Acetylcholinesterase Inhibition: Compounds derived from sulfonyl chlorides have shown strong inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission.
- Urease Inhibition: Several derivatives have demonstrated significant urease inhibitory activity, indicating potential applications in treating urease-related disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds similar to this compound. For example:
- Synthesis and Evaluation of Benzene Sulphonamides:
- Structure-Activity Relationship (SAR):
The biological activity of this compound is largely attributed to its ability to form reactive intermediates that interact with biological macromolecules:
- Formation of Sulfonamides: The reaction with amines leads to the formation of sulfonamides, which are known for their broad-spectrum antibacterial activity.
- Enzyme Interaction: The sulfonyl group can form stable complexes with target enzymes, inhibiting their function and leading to therapeutic effects.
Properties
IUPAC Name |
5-chloro-2-(oxan-2-ylmethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O4S/c13-9-4-5-11(12(7-9)19(14,15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANRFUXTQYAXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.